![molecular formula C33H25BrN2O4 B389113 4-(4-BROMOPHENYL)-3-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,5-DIPHENYL-4,5-DIHYDROPYRROLO[3,4-B]PYRROLE-2,6(1H)-DIONE](/img/structure/B389113.png)
4-(4-BROMOPHENYL)-3-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,5-DIPHENYL-4,5-DIHYDROPYRROLO[3,4-B]PYRROLE-2,6(1H)-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-BROMOPHENYL)-3-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,5-DIPHENYL-4,5-DIHYDROPYRROLO[3,4-B]PYRROLE-2,6(1H)-DIONE is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BROMOPHENYL)-3-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,5-DIPHENYL-4,5-DIHYDROPYRROLO[3,4-B]PYRROLE-2,6(1H)-DIONE typically involves multi-step organic reactions. The starting materials often include bromobenzene derivatives and dimethoxybenzaldehyde. The reaction conditions usually require the presence of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring that the process is cost-effective and environmentally friendly. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-BROMOPHENYL)-3-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,5-DIPHENYL-4,5-DIHYDROPYRROLO[3,4-B]PYRROLE-2,6(1H)-DIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-(4-BROMOPHENYL)-3-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,5-DIPHENYL-4,5-DIHYDROPYRROLO[3,4-B]PYRROLE-2,6(1H)-DIONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in drug discovery and development.
Industry: Used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-(4-BROMOPHENYL)-3-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,5-DIPHENYL-4,5-DIHYDROPYRROLO[3,4-B]PYRROLE-2,6(1H)-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)-3-(3,4-dimethoxybenzylidene)-1,5-diphenyl-1,3,4,5-tetrahydropyrrolo[3,4-b]pyrrole-2,6-dione
- 4-(4-Chlorophenyl)-3-(3,4-dimethoxybenzylidene)-1,5-diphenyl-1,3,4,5-tetrahydropyrrolo[3,4-b]pyrrole-2,6-dione
Uniqueness
The uniqueness of 4-(4-BROMOPHENYL)-3-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,5-DIPHENYL-4,5-DIHYDROPYRROLO[3,4-B]PYRROLE-2,6(1H)-DIONE lies in its specific bromine substitution, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C33H25BrN2O4 |
|---|---|
Molecular Weight |
593.5g/mol |
IUPAC Name |
(3Z)-4-(4-bromophenyl)-3-[(3,4-dimethoxyphenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione |
InChI |
InChI=1S/C33H25BrN2O4/c1-39-27-18-13-21(20-28(27)40-2)19-26-29-30(22-14-16-23(34)17-15-22)35(24-9-5-3-6-10-24)33(38)31(29)36(32(26)37)25-11-7-4-8-12-25/h3-20,30H,1-2H3/b26-19- |
InChI Key |
YPIZZNVBODQUSA-XHPQRKPJSA-N |
SMILES |
COC1=C(C=C(C=C1)C=C2C3=C(C(=O)N(C3C4=CC=C(C=C4)Br)C5=CC=CC=C5)N(C2=O)C6=CC=CC=C6)OC |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C3=C(C(=O)N(C3C4=CC=C(C=C4)Br)C5=CC=CC=C5)N(C2=O)C6=CC=CC=C6)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C3=C(C(=O)N(C3C4=CC=C(C=C4)Br)C5=CC=CC=C5)N(C2=O)C6=CC=CC=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(4-Fluorophenyl)-4-oxobutyl]sulfanyl}-4,6-di(2-thienyl)nicotinonitrile](/img/structure/B389030.png)
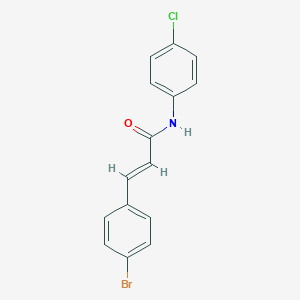

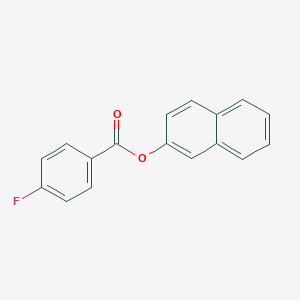
![6'-amino-5-fluoro-3'-methyl-2-oxospiro[1H-indole-3,4'-2H-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B389034.png)
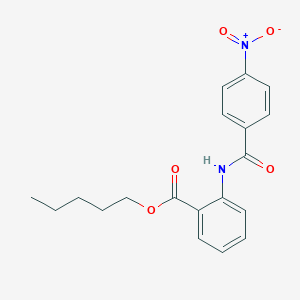
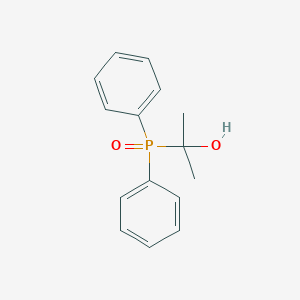
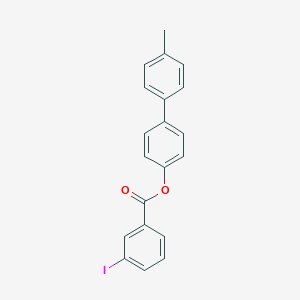
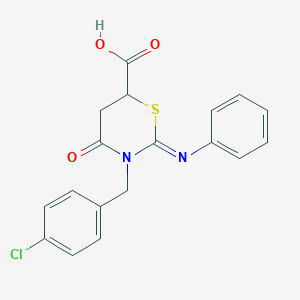
![13-amino-9-(2,4-dimethoxyphenyl)-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile](/img/structure/B389043.png)
![3-{[(2-Chloro-2-propenyl)oxy]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B389045.png)
![2,6-ditert-butyl-4-[6-nitro-2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B389048.png)
![N-{2-[(5-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}acetamide](/img/structure/B389049.png)
![N-(4-Oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide](/img/structure/B389050.png)
